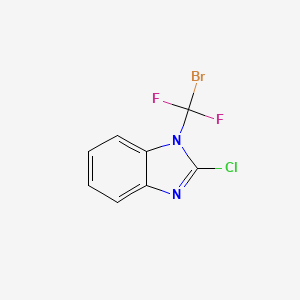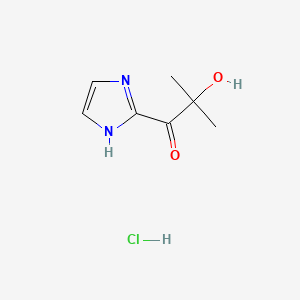
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride is a compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound, in particular, has garnered interest due to its potential antimicrobial and larvicidal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride typically involves the Mannich base technique using a copper (II) catalyst. The reaction conditions include the use of Cu(phen)Cl2 as a catalyst, which has been found to be more effective than other methods . The structures of the synthesized compounds are elucidated using techniques such as FTIR, elemental analyses, mass spectrometry, 1H NMR, and 13C NMR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity reagents, and implementing efficient purification processes to obtain the desired compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized imidazole derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted imidazole derivatives with different functional groups.
Applications De Recherche Scientifique
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt the cell membrane of bacteria or fungi, leading to cell death . The compound may also inhibit specific enzymes or proteins involved in essential biological processes, thereby exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Clotrimazole: An antifungal agent used to treat various fungal infections.
Miconazole: Another antifungal agent with a broad spectrum of activity.
Celecoxib: An anti-inflammatory drug used to treat pain and inflammation.
Rimonabant: An anti-obesity drug that acts as an appetite suppressant.
Uniqueness
What sets 2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one hydrochloride apart from these similar compounds is its unique combination of antimicrobial and larvicidal activities. This dual functionality makes it a promising candidate for the development of new therapeutic agents and insecticides .
Propriétés
Formule moléculaire |
C7H11ClN2O2 |
|---|---|
Poids moléculaire |
190.63 g/mol |
Nom IUPAC |
2-hydroxy-1-(1H-imidazol-2-yl)-2-methylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-7(2,11)5(10)6-8-3-4-9-6;/h3-4,11H,1-2H3,(H,8,9);1H |
Clé InChI |
QPBGRLUXGBRSCC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C(=O)C1=NC=CN1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-(methylsulfanyl)ethyl]methanesulfonamide](/img/structure/B13468305.png)
amine hydrochloride](/img/structure/B13468326.png)
![Ethyl2-[(2,4-dichlorothiophen-3-yl)amino]acetate](/img/structure/B13468339.png)
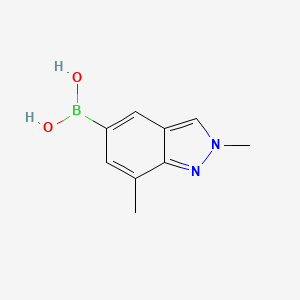

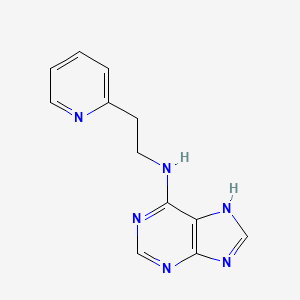

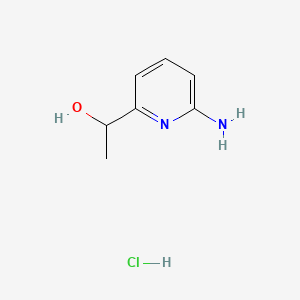
![8-Bromo-3,4-dihydrospiro[1-benzopyran-2,1'-cyclobutan]-4-one](/img/structure/B13468366.png)

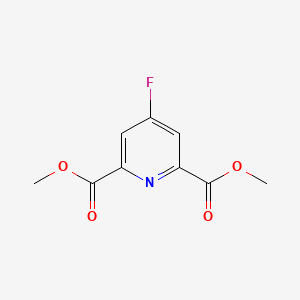
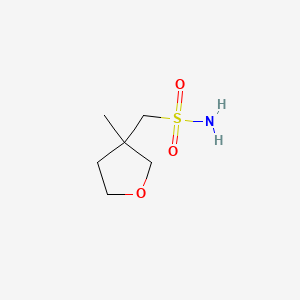
![3-(6-Hydroxy-2-oxobenzo[cd]indol-1(2H)-yl)piperidine-2,6-dione](/img/structure/B13468393.png)
